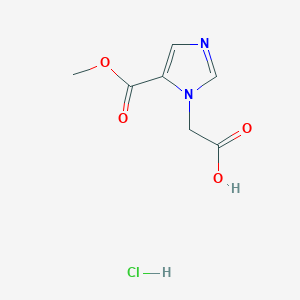

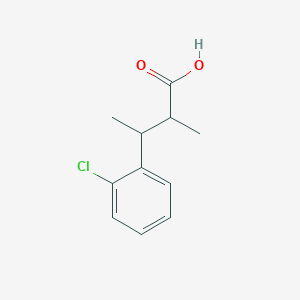

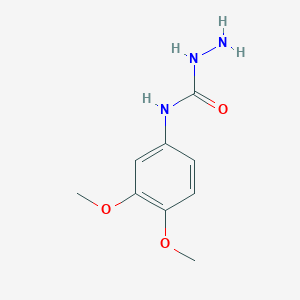

![molecular formula C29H25N5O4 B2552125 (Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide CAS No. 882216-61-7](/img/structure/B2552125.png)

(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, leading to enamino keto forms in solution. These intermediates can undergo cyclization under the influence of acetic anhydride to form furan derivatives . While this does not describe the synthesis of the exact compound , it suggests a possible route that could be adapted for its synthesis by incorporating the appropriate phenylpyrazol and nitrophenyl substituents.

Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N≡π and O≡π interactions, which are relatively rare in organic chemistry. These interactions, along with hydrogen bonds, contribute to the stabilization of the crystal structure . For the compound , such interactions could also play a significant role in its molecular conformation and stability.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to the compound . However, the presence of reactive groups such as the cyano group and nitro group suggests that it may participate in various chemical reactions, including nucleophilic addition or substitution reactions. The ethoxy group could be involved in reactions typical for ethers, while the phenylpyrazol moiety might engage in electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structures of related compounds. The presence of multiple hydrogen bond donors and acceptors, as well as the potential for π interactions, suggests that the compound may have a high melting point and may form stable crystals. The cyano and nitro groups are likely to contribute to the compound's polarity, affecting its solubility in various solvents .

Wissenschaftliche Forschungsanwendungen

Michael Reactions in Organic Synthesis:

- The compound's derivatives, through Michael reactions, contribute to the synthesis of various organic compounds, including pyrrolidines and pyrrolines, offering a pathway for producing specific chiral molecules. This process is crucial in organic synthesis, as highlighted in a study exploring the Michael reaction of secondary enaminoesters with nitroethylenes (Revial et al., 2000).

Antimicrobial Applications:

- Compounds related to (Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide have been used in the synthesis of new heterocycles that show potential as antimicrobial agents. This application is significant in medicinal chemistry, where novel antimicrobial agents are constantly sought (Bondock et al., 2008).

Synthesis of Pyridine Derivatives:

- The compound has been used in reactions leading to various nitrile and non-nitrile pyridine products. These reactions are fundamental in the synthesis of specific pyridine derivatives, which have a range of applications in chemical research (O'Callaghan et al., 1999).

Catalytic Applications in Hydrogenation Processes:

- Studies have shown the utility of related compounds in catalytic processes, such as the selective hydrogenation of phenol derivatives. This has implications in chemical manufacturing, especially in the production of intermediates like cyclohexanone (Wang et al., 2011).

Development of Fluorescent Materials:

- Derivatives of the compound have been explored for their photoluminescence properties, contributing to the development of fluorescent materials with potential applications in various fields, including sensors and display technologies (Kotaka et al., 2010).

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O4/c1-3-38-27-15-14-22(17-26(27)34(36)37)28-24(19-33(32-28)25-12-8-5-9-13-25)16-23(18-30)29(35)31-20(2)21-10-6-4-7-11-21/h4-17,19-20H,3H2,1-2H3,(H,31,35)/b23-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBINXCAXBCRBGW-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

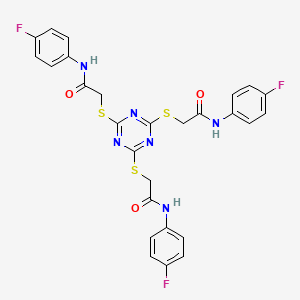

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

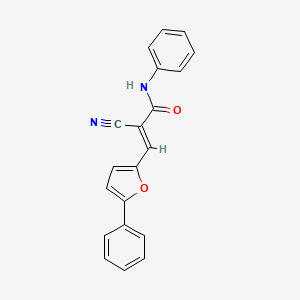

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

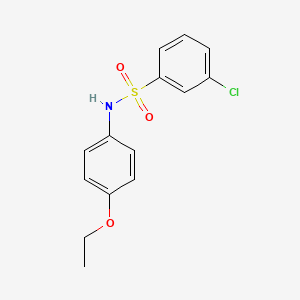

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)